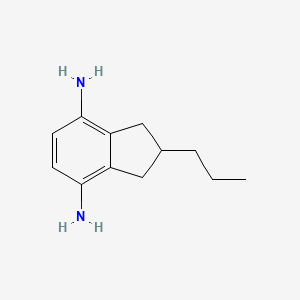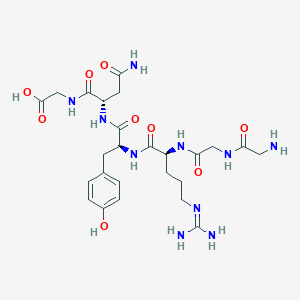![molecular formula C20H24OSi B14203881 Silane, (1,1-dimethylethyl)dimethyl[4-(phenylethynyl)phenoxy]- CAS No. 839686-54-3](/img/structure/B14203881.png)
Silane, (1,1-dimethylethyl)dimethyl[4-(phenylethynyl)phenoxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, (1,1-dimethylethyl)dimethyl[4-(phenylethynyl)phenoxy]- is a chemical compound with the molecular formula C20H24OSi and a molecular weight of 308.495 . This compound is part of the silane family, which are silicon-based compounds widely used in various industrial and research applications.
Vorbereitungsmethoden
The synthesis of Silane, (1,1-dimethylethyl)dimethyl[4-(phenylethynyl)phenoxy]- typically involves the reaction of appropriate phenoxy and silane precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale reactors and continuous flow systems to produce the compound efficiently.
Analyse Chemischer Reaktionen
Silane, (1,1-dimethylethyl)dimethyl[4-(phenylethynyl)phenoxy]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified silane compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of more complex silicon-based materials. In biology and medicine, it can be used in the development of drug delivery systems and diagnostic tools due to its unique chemical properties . In industry, it is used in the production of coatings, adhesives, and sealants, where its ability to form strong bonds with various substrates is highly valued .
Wirkmechanismus
The mechanism of action of Silane, (1,1-dimethylethyl)dimethyl[4-(phenylethynyl)phenoxy]- involves its interaction with molecular targets through its silicon-based functional groups. These interactions can lead to the formation of stable bonds with other molecules, which is crucial in applications like coatings and adhesives . The pathways involved in these interactions often include the formation of siloxane bonds, which are known for their strength and stability.
Vergleich Mit ähnlichen Verbindungen
Silane, (1,1-dimethylethyl)dimethyl[4-(phenylethynyl)phenoxy]- can be compared with other similar compounds such as Silane, (1,1-dimethylethyl)(ethenyloxy)dimethyl- and Silane, (1,1-dimethylethyl)(4-ethynylphenoxy)dimethyl- . These compounds share similar silicon-based structures but differ in their functional groups, which can lead to variations in their chemical reactivity and applications.
Eigenschaften
CAS-Nummer |
839686-54-3 |
|---|---|
Molekularformel |
C20H24OSi |
Molekulargewicht |
308.5 g/mol |
IUPAC-Name |
tert-butyl-dimethyl-[4-(2-phenylethynyl)phenoxy]silane |
InChI |
InChI=1S/C20H24OSi/c1-20(2,3)22(4,5)21-19-15-13-18(14-16-19)12-11-17-9-7-6-8-10-17/h6-10,13-16H,1-5H3 |
InChI-Schlüssel |
HFVAYOBXMUUVTP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C#CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


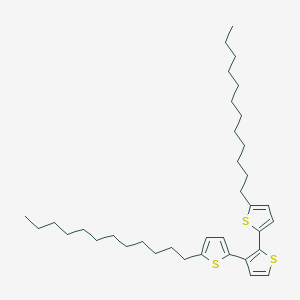
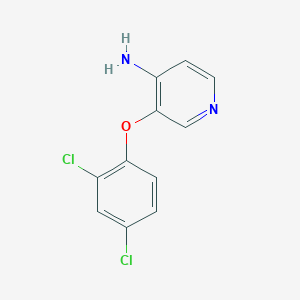
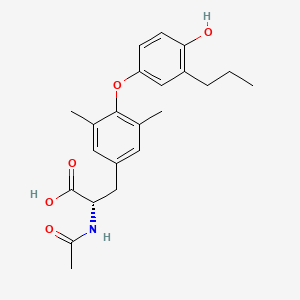
![2,6-Bis[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]pyridine](/img/structure/B14203808.png)
![2-Methyl-5-oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione](/img/structure/B14203817.png)
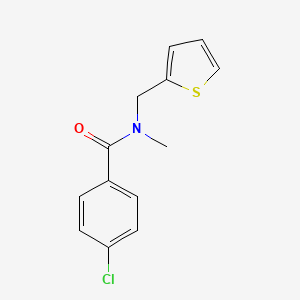
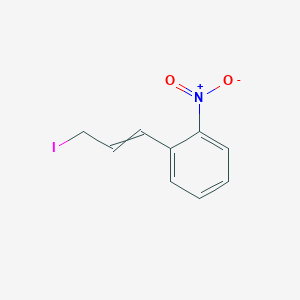
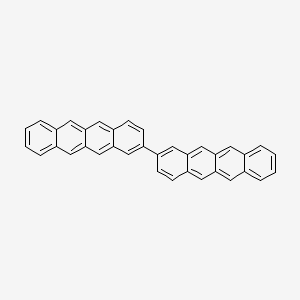
![2-Methoxy-4-[4-(methoxymethyl)-1,3-dioxolan-2-yl]phenol](/img/structure/B14203833.png)
![1-Propanamine, 2,3-dibromo-N-[(3-methoxyphenyl)methylene]-](/img/structure/B14203835.png)
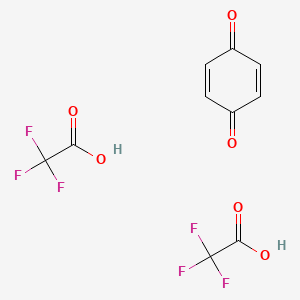
![1-Heptanol, 3-[(2-bromophenyl)ethenylidene]-](/img/structure/B14203843.png)
